

Long-term administration of EGIS 11150 in animal models

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Compound of Interest

Compound Name: EGIS 11150

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Application Notes and Protocols for EGIS-11150

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical evaluation of EGIS-11150, a potential antipsychotic agent with procognitive properties. The following sections detail its receptor binding profile, experimental protocols for efficacy assessment in rodent models, and a proposed signaling pathway based on its antagonist and inverse agonist activities.

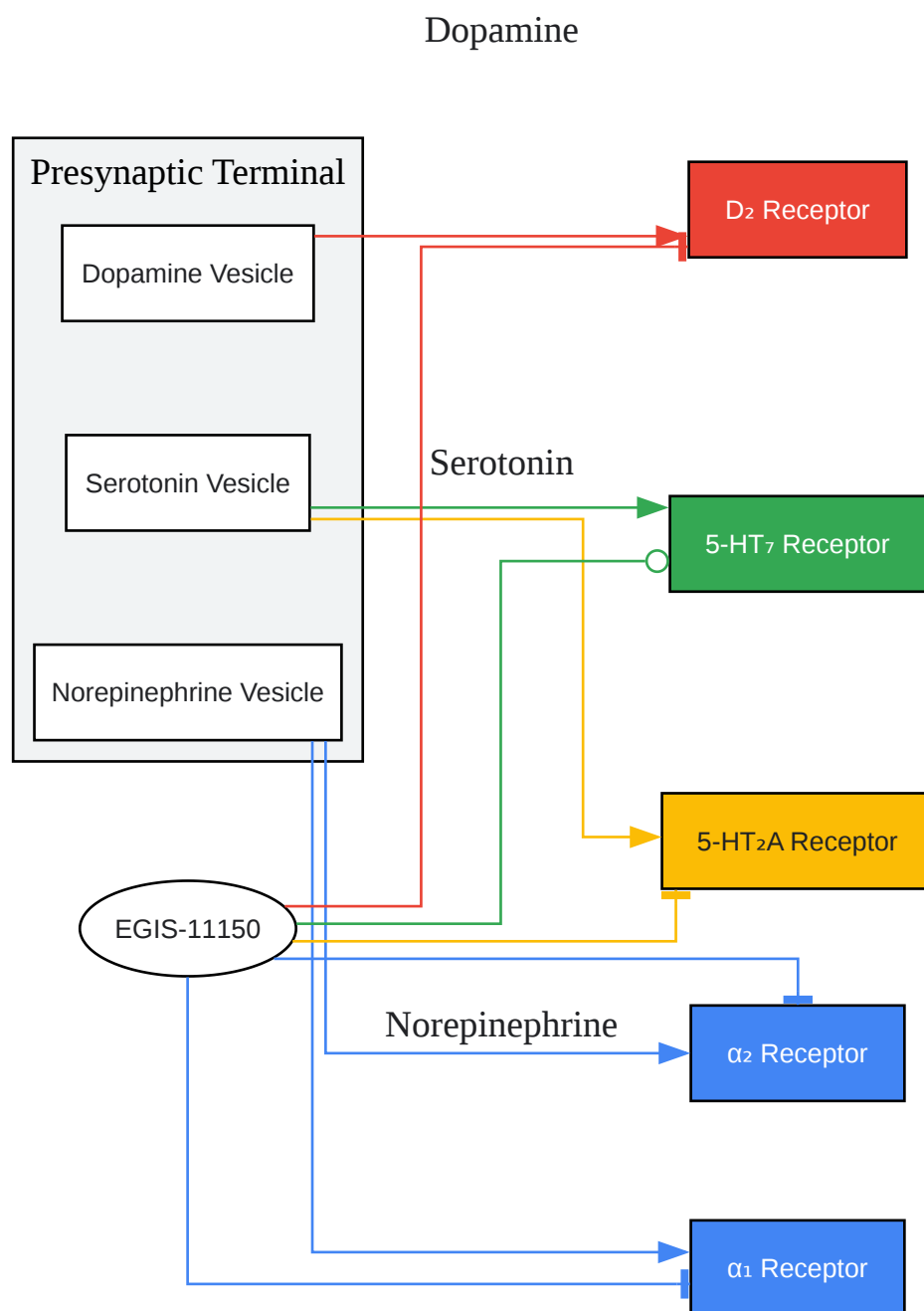
Receptor Binding Affinity of EGIS-11150

EGIS-11150 has a complex pharmacological profile, characterized by its interaction with multiple neurotransmitter receptors implicated in the pathophysiology of schizophrenia.^{[1][2]} The compound displays a high affinity for several adrenergic and serotonergic receptors, and moderate affinity for dopamine D₂ receptors.^{[1][2]} This multi-target engagement is believed to contribute to its atypical antipsychotic and procognitive effects.

Receptor Target	Affinity Level	Functional Activity
Adrenergic α_1	High	Antagonist
Adrenergic α_{2C}	High	Antagonist
5-HT _{2A}	High	Antagonist
5-HT ₇	High	Inverse Agonist
Adrenergic α_{2A}	Moderate	Antagonist
Dopamine D ₂	Moderate	Antagonist

Proposed Signaling Pathway of EGIS-11150

The therapeutic effects of EGIS-11150 are thought to be mediated through its modulation of several key signaling pathways in the central nervous system. Its antagonist activity at D₂, 5-HT_{2A}, and adrenergic receptors, combined with its inverse agonist activity at 5-HT₇ receptors, likely contributes to its efficacy in models of psychosis and cognitive dysfunction.[\[1\]](#)[\[2\]](#)



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Caption: Proposed mechanism of EGIS-11150 via receptor antagonism and inverse agonism.

Preclinical Efficacy Assessment: Experimental Protocols

EGIS-11150 has demonstrated efficacy in various rodent models designed to assess antipsychotic and procognitive activity.[1] The effective dose range identified in these studies is between 0.01 and 0.3 mg/kg, administered intraperitoneally (i.p.).[1][3]

Models for Antipsychotic-like Activity (Positive Symptoms)

a) Phencyclidine (PCP)-Induced Hypermotility in Mice

- Objective: To evaluate the ability of EGIS-11150 to attenuate the psychostimulant effects of PCP, a model for the positive symptoms of schizophrenia.
- Animals: Male mice.
- Procedure:
 - Acclimate mice to the experimental room and activity chambers.
 - Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle.
 - After a pretreatment interval, administer PCP to induce hyperlocomotion.
 - Record locomotor activity for a specified duration.
- Endpoint: A significant reduction in PCP-induced hypermotility compared to the vehicle-treated group indicates antipsychotic-like potential.

b) Conditioned Avoidance Response (CAR) in Rats

- Objective: To assess the antipsychotic potential of EGIS-11150 by measuring its ability to inhibit a conditioned avoidance response, a hallmark of classical antipsychotics.
- Animals: Male rats.
- Procedure:
 - Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or tone).

- Once the avoidance response is consistently established, administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle prior to the test session.
- Record the number of successful avoidances.
- Endpoint: A dose-dependent decrease in avoidance responses without a significant impairment in escape responses (i.e., escaping the shock once it starts) suggests antipsychotic-like activity.

Model for Antipsychotic-like Activity (Negative Symptoms)

a) Social Withdrawal Test in Rats

- Objective: To model the negative symptoms of schizophrenia, such as social withdrawal, and assess the therapeutic potential of EGIS-11150.
- Animals: Male rats.
- Procedure:
 - Induce a state of social withdrawal, for example, through repeated administration of PCP.
 - Administer EGIS-11150 or vehicle.
 - Place the test rat in an arena with an unfamiliar conspecific.
 - Record the duration and frequency of social interactions (e.g., sniffing, grooming, following).
- Endpoint: An increase in social interaction time in the EGIS-11150-treated group compared to the vehicle-treated group suggests efficacy against negative-like symptoms.

Models for Procognitive Activity

a) Passive Avoidance Learning in Rats

- Objective: To evaluate the effect of EGIS-11150 on learning and memory.

- Animals: Male rats.
- Procedure:
 - Training: Place the rat in a brightly lit compartment of a two-compartment apparatus. When the rat enters the dark compartment, a mild foot shock is delivered.
 - Testing: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment.
 - Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the training or testing phase to assess its effects on memory acquisition or retrieval, respectively.
- Endpoint: A longer latency to enter the dark compartment during the testing phase in the EGIS-11150-treated group indicates improved memory retention.

b) Novel Object Recognition (NOR) Test in Rats

- Objective: To assess the impact of EGIS-11150 on recognition memory.
- Animals: Male rats.
- Procedure:
 - Familiarization Phase: Allow the rat to explore an arena containing two identical objects.
 - Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
 - Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) prior to the familiarization phase.
 - Record the time spent exploring the novel and familiar objects.
- Endpoint: A significantly greater amount of time spent exploring the novel object compared to the familiar one (a high discrimination index) suggests enhanced recognition memory.

c) Radial Arm Maze (RAM) Test in Rats

- Objective: To evaluate spatial working and reference memory.
- Animals: Male rats.
- Procedure:
 - Habituate food-deprived rats to a radial arm maze where some arms are baited with a food reward.
 - Working Memory Task: All arms are baited, and the rat must visit each arm only once to retrieve the reward. Re-entry into a previously visited arm is scored as a working memory error.
 - Reference Memory Task: Only specific arms are consistently baited across trials. Entry into an unbaited arm is scored as a reference memory error.
 - Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the test sessions.
- Endpoint: A reduction in the number of working and/or reference memory errors in the EGIS-11150-treated group indicates procognitive effects.

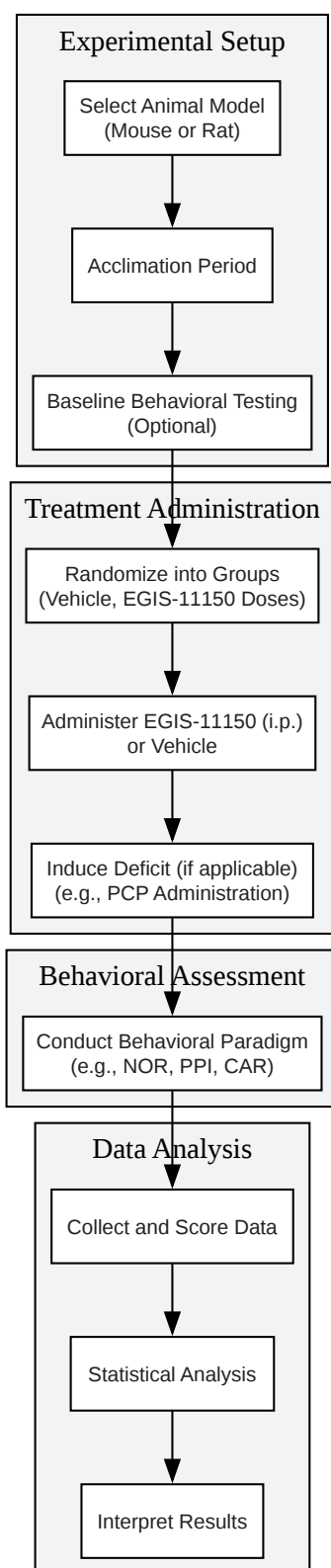
Model for Sensorimotor Gating

a) Phencyclidine (PCP)-Induced Disruption of Prepulse Inhibition (PPI) in Mice and Rats

- Objective: To assess the ability of EGIS-11150 to restore deficits in sensorimotor gating, a translational model relevant to schizophrenia.[3]
- Animals: Male mice and rats.
- Procedure:
 - Place the animal in a startle chamber.
 - Present a series of trials, some with a loud acoustic stimulus (pulse) alone, and others where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
 - Induce a PPI deficit by administering PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).[3]

- Administer EGIS-11150 (0.01-1 mg/kg, i.p.) or vehicle prior to PCP administration.[\[3\]](#)
- Measure the startle response in all trial types.
- Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse+pulse trials compared to pulse-alone trials. Restoration of the PCP-induced deficit in PPI by EGIS-11150 indicates potential therapeutic efficacy.[\[3\]](#) In rats, EGIS-11150 restored the PPI deficit at doses of 0.1, 0.3, and 1 mg/kg i.p.[\[3\]](#) In mice, effective doses were 0.01, 0.03, and 0.1 mg/kg i.p.[\[3\]](#)

Experimental Workflow for Preclinical Efficacy Testing



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Caption: General workflow for in vivo efficacy studies of EGIS-11150.

Long-Term Administration and Toxicology

While the available literature focuses on the acute and sub-chronic efficacy of EGIS-11150 in behavioral models, comprehensive data on the effects of long-term administration and detailed toxicology reports are not publicly available at this time. Standard drug development protocols would include long-term toxicology studies in at least two species (one rodent, one non-rodent) to assess for any potential adverse effects associated with chronic exposure. Such studies are crucial for establishing a safety profile before advancing to clinical trials. Information from the manufacturer, Egis Pharmaceuticals PLC, indicates that toxicological studies are a standard part of their drug development process.[4][5]

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